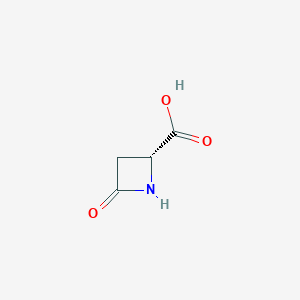
3-Bromo-1-pyridin-3-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-pyridin-3-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.09 g/mol It is a brominated derivative of pyrrolidin-2-one, featuring a pyridine ring attached to the pyrrolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of 1-pyridin-3-ylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolidinone, while oxidation can produce a pyrrolidinone with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Chemistry:
3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is used as a building block in organic synthesis. Its bromine atom allows for further functionalization through various substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry:
The compound’s reactivity and functional groups make it useful in the production of fine chemicals, agrochemicals, and materials science. It can be incorporated into polymers or used as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Iodo-1-pyridin-3-ylpyrrolidin-2-one: Similar in structure but with an iodine atom instead of bromine. It may exhibit different reactivity and biological activity due to the larger size and different electronegativity of iodine.
3-Chloro-1-pyridin-3-ylpyrrolidin-2-one: Contains a chlorine atom, which can lead to different chemical properties and reactivity compared to the brominated derivative.
1-Pyridin-3-ylpyrrolidin-2-one: The non-halogenated parent compound, which serves as a precursor for the halogenated derivatives.
Uniqueness:
3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens or non-halogenated compounds.
Propiedades
IUPAC Name |
3-bromo-1-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-3-5-12(9(8)13)7-2-1-4-11-6-7/h1-2,4,6,8H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBFZMOHVQWOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














